molecular formula C7H8N2O3 B032707 (5-Amino-2-nitrophenyl)methanol CAS No. 77376-03-5

(5-Amino-2-nitrophenyl)methanol

Cat. No.: B032707
CAS No.: 77376-03-5
M. Wt: 168.15 g/mol
InChI Key: VHFDIPNKJJLFLN-UHFFFAOYSA-N
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Description

(5-Amino-2-nitrophenyl)methanol is an organic compound with the molecular formula C7H8N2O3 It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-nitrophenyl)methanol typically involves the nitration of a suitable aromatic precursor followed by reduction and functional group transformation. One common method involves the nitration of 2-nitrobenzaldehyde to form 5-nitro-2-nitrobenzaldehyde, which is then reduced to 5-amino-2-nitrobenzaldehyde. The final step involves the reduction of the aldehyde group to a hydroxymethyl group using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-nitrophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various electrophiles in the presence of a base.

Major Products Formed

    Oxidation: 5-Amino-2-nitrobenzoic acid.

    Reduction: 5-Amino-2-aminophenylmethanol.

    Substitution: Depending on the electrophile used, various substituted derivatives can be formed.

Scientific Research Applications

(5-Amino-2-nitrophenyl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-nitrobenzyl alcohol
  • 5-Amino-2-nitrobenzaldehyde
  • 5-Amino-2-nitrobenzoic acid

Uniqueness

(5-Amino-2-nitrophenyl)methanol is unique due to the presence of both an amino and a nitro group on the benzene ring, along with a hydroxymethyl group

Properties

IUPAC Name

(5-amino-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFDIPNKJJLFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30531099
Record name (5-Amino-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30531099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77376-03-5
Record name (5-Amino-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30531099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-amino-2-nitrobenzoic acid (3.0 g, 16.4 mmol) in 40 ml of tetrahydrofuran was added 50 ml of borane-tetrahydrofuran complex (1.0 M solution in THF). The mixture was heated under reflux for one hour. The usual workup afforded the product. 1H NMR (400 MHz, DMSO-d6): 4.79 (2H, d, J=5.4 Hz), 5.37 (1H, t, J=5.4 Hz), 6.48 (1H, dd, J=9.0 Hz, J=2.5 Hz), 6.68 (2H, s), 6.99 (1H, d, J=2.5 Hz), 7.94 (1H, d, J=9.0 Hz).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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